molecular formula C7H12N4O2S B7735062 ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate

ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B7735062
M. Wt: 216.26 g/mol
InChI Key: DCJNXPGTSDSQCQ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves the reaction of ethyl 2-bromoacetate with 5-amino-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the triazole attacks the bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate
  • Ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)butanoate
  • Ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)hexanoate

Uniqueness

Ethyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-3-13-5(12)4(2)14-7-9-6(8)10-11-7/h4H,3H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJNXPGTSDSQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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